molecular formula C27H27O2P B14211681 3-(Diphenylphosphoryl)-6-phenyl-3-(prop-2-en-1-yl)hex-5-en-2-one CAS No. 821770-34-7

3-(Diphenylphosphoryl)-6-phenyl-3-(prop-2-en-1-yl)hex-5-en-2-one

Cat. No.: B14211681
CAS No.: 821770-34-7
M. Wt: 414.5 g/mol
InChI Key: UIJDQARZMQPTKA-UHFFFAOYSA-N
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Description

3-(Diphenylphosphoryl)-6-phenyl-3-(prop-2-en-1-yl)hex-5-en-2-one is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diphenylphosphoryl)-6-phenyl-3-(prop-2-en-1-yl)hex-5-en-2-one typically involves multi-step organic reactions. Common synthetic routes may include:

    Aldol Condensation: Combining aldehydes and ketones in the presence of a base to form β-hydroxy ketones, followed by dehydration to yield α,β-unsaturated ketones.

    Phosphorylation: Introducing the diphenylphosphoryl group through a reaction with a suitable phosphorylating agent.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for scale-up, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming epoxides or other oxidized derivatives.

    Reduction: Reduction reactions could convert the α,β-unsaturated ketone to a saturated ketone or alcohol.

    Substitution: Various substitution reactions could occur at the phenyl or phosphoryl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield epoxides, while reduction could produce alcohols or saturated ketones.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis, particularly in the formation of complex molecules.

    Biology: Potential use in studying biochemical pathways or as a probe in molecular biology.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The phosphoryl group could play a role in its reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(Diphenylphosphoryl)-6-phenylhex-5-en-2-one: Lacks the prop-2-en-1-yl group.

    3-(Diphenylphosphoryl)-6-phenyl-3-(prop-2-en-1-yl)hexan-2-one: Saturated version of the compound.

Uniqueness

The presence of both the diphenylphosphoryl and prop-2-en-1-yl groups in 3-(Diphenylphosphoryl)-6-phenyl-3-(prop-2-en-1-yl)hex-5-en-2-one makes it unique, potentially offering distinct reactivity and applications compared to similar compounds.

Properties

CAS No.

821770-34-7

Molecular Formula

C27H27O2P

Molecular Weight

414.5 g/mol

IUPAC Name

3-diphenylphosphoryl-6-phenyl-3-prop-2-enylhex-5-en-2-one

InChI

InChI=1S/C27H27O2P/c1-3-21-27(23(2)28,22-13-16-24-14-7-4-8-15-24)30(29,25-17-9-5-10-18-25)26-19-11-6-12-20-26/h3-20H,1,21-22H2,2H3

InChI Key

UIJDQARZMQPTKA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CC=C)(CC=CC1=CC=CC=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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